Ethyl 1-chloro-2-fluorocyclopropanecarboxylate
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Overview
Description
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is an organic compound with the molecular formula C6H8ClFO2 It is a cyclopropane derivative, characterized by the presence of chlorine and fluorine atoms attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-chloro-2-fluorocyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with chlorine and fluorine sources under controlled conditions. One common method involves the use of ethyl cyclopropanecarboxylate, chlorine gas, and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction is carried out in the presence of a catalyst, often under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced catalytic systems and reaction monitoring techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler cyclopropane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, carboxylic acids, and reduced cyclopropane compounds .
Scientific Research Applications
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-chloro-2-fluorocyclopropanecarboxylate involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect molecular pathways and biological processes, making the compound a valuable tool in chemical and biological research .
Comparison with Similar Compounds
- Ethyl 2-fluorocyclopropanecarboxylate
- Ethyl 1-chlorocyclopropanecarboxylate
- Ethyl 1-bromo-2-fluorocyclopropanecarboxylate
Comparison: Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring. This dual substitution imparts distinct chemical reactivity and properties compared to its analogs. For instance, the presence of fluorine can enhance the compound’s stability and reactivity, while chlorine can influence its solubility and interaction with other molecules .
Properties
IUPAC Name |
ethyl 1-chloro-2-fluorocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)6(7)3-4(6)8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCSZDTGZFFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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